N,N-Dibutyltryptamine

Human potency Tryptamine SAR Intramuscular dosing

N,N-Dibutyltryptamine (DBT) is a synthetic N,N-dialkyltryptamine belonging to the substituted tryptamine class, structurally defined by two n-butyl groups attached to the terminal amine of the tryptamine backbone. First synthesized by Alexander Shulgin and documented in TiHKAL, DBT is recognized as an active psychedelic agent, though reported to be less potent than its shorter-chain analogs N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET) in human intramuscular administration.

Molecular Formula C18H28N2
Molecular Weight 272.4 g/mol
CAS No. 15741-77-2
Cat. No. B173698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dibutyltryptamine
CAS15741-77-2
SynonymsN,N-Dibutyltryptamine
Molecular FormulaC18H28N2
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)CCC1=CNC2=CC=CC=C21
InChIInChI=1S/C18H28N2/c1-3-5-12-20(13-6-4-2)14-11-16-15-19-18-10-8-7-9-17(16)18/h7-10,15,19H,3-6,11-14H2,1-2H3
InChIKeyLZLJUZWFWYEQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutyltryptamine (DBT) CAS 15741-77-2: Procurement-Grade Tryptamine Reference Standard


N,N-Dibutyltryptamine (DBT) is a synthetic N,N-dialkyltryptamine belonging to the substituted tryptamine class, structurally defined by two n-butyl groups attached to the terminal amine of the tryptamine backbone [1]. First synthesized by Alexander Shulgin and documented in TiHKAL, DBT is recognized as an active psychedelic agent, though reported to be less potent than its shorter-chain analogs N,N-dimethyltryptamine (DMT) and N,N-diethyltryptamine (DET) in human intramuscular administration [1]. The compound is available as a free base (oily or crystalline) and as the hydrochloride salt, with a melting point of 186–188 °C and molecular formula C₁₈H₂₈N₂ (MW 272.43 g/mol) [2]. DBT has attracted research interest as a tool compound for studying serotonin 5-HT₂A receptor-mediated hallucinogenic mechanisms and as a comparator in analytical method development for tryptamine differentiation [3].

Why N,N-Dibutyltryptamine Cannot Be Replaced by Other N,N-Dialkyltryptamines in Research and Analytical Workflows


N,N-Dialkyltryptamines form a homologous series in which the length and branching of the N-alkyl substituents profoundly influence pharmacodynamic potency, metabolic stability, and analytical behavior [1]. DBT, bearing two n-butyl chains, exhibits a distinct pharmacological profile: while it retains 5-HT₂A receptor agonist activity sufficient to induce head-twitch responses in mice, it demonstrates lower hallucinogenic potency than DMT or DET in humans and fails to produce conditioned place preference or sustain self-administration—outcomes that differentiate it from classical psychostimulants and suggest divergent abuse liability [2]. Furthermore, in chromatographic systems, the migration order of DMT, DET, DPT, and DBT strictly follows molecular weight, meaning that DBT cannot be used interchangeably with lower homologs as a retention time calibrant without introducing systematic error [3]. These pharmacodynamic and physicochemical discontinuities preclude generic substitution among in-class tryptamines for any application where target engagement, behavioral readout, or analytical retention is the parameter of interest.

N,N-Dibutyltryptamine (DBT) Product-Specific Quantitative Differentiation Evidence


Human Psychoactive Potency: DBT Requires Approximately 5–10× the Intramuscular Dose of DMT or DET to Achieve Threshold Activity

According to Shulgin's TiHKAL report, DBT is active in humans at an intramuscular dose of 1 mg/kg, which translates to an approximate 70–100 mg dose for an average adult [1]. By comparison, DMT is active at 0.2–0.4 mg/kg i.m. (approximately 15–30 mg) and DET at 0.5–0.8 mg/kg i.m. (approximately 35–60 mg), establishing that DBT is roughly 2.5–5× less potent than DET and 3.3–5× less potent than DMT on a mg/kg basis [1]. Shulgin explicitly notes that the human activity of DBT is 'less so than DMT or DET' [1].

Human potency Tryptamine SAR Intramuscular dosing

5-HT₂A-Mediated Head-Twitch Response in Mice: DBT Elicits Hallucinogenic-Like Behavior but Fails to Produce Conditioned Place Preference or Self-Administration

In a systematic comparison of four novel tryptamines, DBT HCl (3 mg/kg i.p.) elicited a significant head-twitch response (HTR) in mice, comparable to PYT HCl and PIT HCl, and this response was blocked by the 5-HT₂A antagonist ketanserin [1]. However, in conditioned place preference (CPP) assays (0.3, 1, or 3 mg/kg i.p.), DBT HCl produced no significant CPP score, and in intravenous self-administration (SA) paradigms (0.03, 0.1, or 0.3 mg/kg/infusion), DBT HCl failed to initiate SA in rats, contrasting with methamphetamine which served as the positive control [1]. By comparison, classical tryptamines such as DMT have been shown to support CPP and SA under certain conditions in prior studies [2].

Head-twitch response Abuse potential 5-HT₂A receptor

Chromatographic Retention Predictability: DBT's Migration Order Strictly Follows Molecular Weight in GC, HPLC, and CE Systems

In a head-to-head comparison of nine tryptamine standards across three separation platforms (GC/MS, HPLC/UV, and sweeping-MEKC/UV), the elution order of the straight-chain N,N-dialkyltryptamines—DMT, DET, DPT, and DBT—followed their increasing molecular weight: DMT (MW 188.3) < DET (MW 216.3) < DPT (MW 244.4) < DBT (MW 272.4) [1]. This predictable relationship enables DBT to serve as the highest-molecular-weight anchor point for retention index calibration in forensic and analytical toxicology workflows. By contrast, branched-chain isomers such as DiPT (MW 244.4, same as DPT) deviate from this simple molecular-weight-based retention order and require altered separation conditions [1].

Analytical chemistry Chromatographic separation Tryptamine identification

Crystalline DBT Iodide Salt Enables Patent-Disclosed Formulation Development and Improved Solid-State Handling

US Patent Application 20230331671 A1 (Chadeayne, 2023) specifically claims N,N-dibutyl-tryptamine (DBT) iodide as a crystalline DMT analogue, alongside MALT hydrofumarate, EPT hydrofumarate, and DiPT hydrofumarate [1]. The crystalline DBT iodide form offers defined melting point, reproducible solubility, and batch-to-batch consistency that are not achievable with the oily free base form of DBT or with many lower N,N-dialkyltryptamines that lack characterized crystalline salt forms [1]. The patent further discloses pharmaceutical compositions combining DBT iodide with serotonergic drugs, purified psilocybin derivatives, cannabinoids, or terpenes, indicating formulation compatibility [1].

Solid-state chemistry Pharmaceutical formulation Crystalline salt

N,N-Dibutyltryptamine (DBT) Optimal Application Scenarios for Scientific and Industrial Procurement


Analytical Reference Standard for Tryptamine Retention Index Calibration in Forensic Toxicology

DBT serves as the highest-molecular-weight member of the straight-chain N,N-dialkyltryptamine homologous series (DMT < DET < DPT < DBT) in GC, HPLC, and CE systems [1]. Its predictable, molecular-weight-dependent retention time makes it an ideal calibrant for constructing retention index ladders used to identify unknown tryptamines in seized materials or biological matrices. Forensic laboratories procuring DBT as a certified reference standard can achieve unambiguous differentiation of DBT from branched isomers (e.g., DiPT) that deviate from the straight-chain retention order [1].

In Vivo Pharmacological Probe for Dissociating 5-HT₂A Hallucinogenic Signaling from Reward Pathway Activation

Preclinical researchers studying the neurobiology of hallucinogens can leverage DBT's unique dissociation profile: it robustly induces 5-HT₂A-mediated head-twitch responses in mice while failing to produce conditioned place preference or sustain self-administration [2]. This property enables experimental designs that isolate hallucinogenic mechanisms from confounding abuse-liability signals—a separation not achievable with DMT or LSD, which engage both pathways. DBT is therefore the compound of choice for studies seeking to decouple 5-HT₂A agonism from dopaminergic reward circuitry [2].

Pharmaceutical Formulation Development Using a Patent-Enabled Crystalline DBT Salt

The crystalline DBT iodide form, explicitly claimed in US Patent 20230331671 A1, provides a solid-state starting material with defined physicochemical properties for pharmaceutical composition development [3]. Research groups and CDMOs developing combination therapies involving tryptamine derivatives can procure DBT iodide as a formulation-compatible intermediate, benefiting from batch-to-batch consistency and patent-documented compatibility with serotonergic agents, cannabinoids, and psilocybin derivatives [3].

Lower-Potency Tool Compound for Dose-Response Studies Requiring an Extended Experimental Window

DBT's reduced human potency (~1 mg/kg i.m.) relative to DMT (~0.2–0.4 mg/kg i.m.) and DET (~0.5–0.8 mg/kg i.m.) provides a wider dosing window for behavioral pharmacology experiments [4]. This lower potency reduces the risk of ceiling effects or toxicity at doses that produce measurable 5-HT₂A-mediated responses, making DBT the preferred tryptamine probe when experimental protocols demand fine-grained dose-response resolution that shorter-chain, higher-potency analogs cannot provide [4].

Quote Request

Request a Quote for N,N-Dibutyltryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.